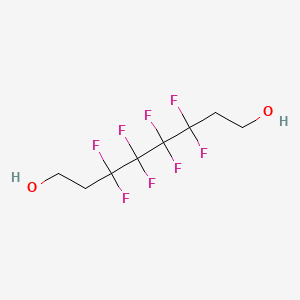

3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol

Descripción

The Role of 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol as a Key Building Block in Advanced Chemical Systems

Within the family of fluorinated molecules, This compound (CAS No. 83192-87-4) chemicalbook.com emerges as a significant bifunctional monomer. As a diol, it possesses two reactive hydroxyl groups at either end of its eight-carbon chain, allowing it to act as a fundamental building block in step-growth polymerization. Its structure is analogous to the widely used monomer 1,8-octanediol (B150283), which is a component in the synthesis of various polymers, including polyesters and polyurethanes. fishersci.com

The primary role of this compound in research is as a specialty monomer or chain extender for producing fluorinated polymers. When incorporated into a polymer backbone, such as in a polyurethane, the central octafluoro-hexane segment introduces a block of fluorination. Research on similar fluorinated diols, like 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (B1295189), has shown that this incorporation significantly enhances the resulting polymer's properties. nih.gov These enhancements include improved thermal stability, greater resistance to water and solvents, and modified surface properties like hydrophobicity. chemicalbook.comnih.gov

The synthesis of fluorinated polyurethanes (FPUs), for example, often involves the reaction of a diisocyanate with a polyol and a chain extender. Using a fluorinated diol like this compound as the chain extender allows for the precise introduction of fluorine into the polymer's hard segments. This can lead to materials with low glass transition temperatures and high decomposition temperatures, making them suitable for use in extreme conditions where non-fluorinated analogs would fail. chemicalbook.com

Interactive Table 1: Comparative Properties of this compound and Related Compounds

This table provides the chemical formula and molecular weight for the title compound and compares it with its non-fluorinated parent and a shorter-chain fluorinated analog.

| Compound Name | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | 83192-87-4 | C₈H₁₀F₈O₂ | 306.15 |

| 1,8-Octanediol | 629-41-4 | C₈H₁₈O₂ | 146.23 |

| 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | 355-74-8 | C₆H₆F₈O₂ | 262.10 |

Data sourced from chemical suppliers and public databases. chemicalbook.comfishersci.comnih.govnist.gov

Overview of Academic Research Trends and Future Directions

The field of fluorinated polymers and building blocks is driven by the continuous pursuit of materials with superior performance and novel functionalities. A dominant trend in academic research is the design and synthesis of precisely structured fluorinated monomers to create polymers with tailored properties. fishersci.com Rather than using randomly fluorinated polymers, researchers are focusing on incorporating well-defined fluorinated segments, like that from this compound, to control polymer morphology and performance at the molecular level.

Future research is expected to expand the application of such fluorinated diols in several key areas:

High-Performance Elastomers and Coatings: There is a strong focus on developing fluorinated polyurethanes and polyesters that exhibit exceptional durability, chemical inertness, and weather resistance for demanding applications in aerospace, automotive, and construction industries. chemicalbook.comnih.gov

Biomedical Materials: The biocompatibility and biostability of certain fluorinated materials make them attractive for medical devices and implants. The non-fluorinated 1,8-octanediol is already used in creating biodegradable polymers for tissue engineering, and research into its fluorinated analogs could yield materials with enhanced stability and controlled degradation profiles.

Advanced Membranes: Fluorinated polymers are critical for separation technologies, including gas separation and fuel cells. Research continues to explore how the incorporation of fluorinated monomers can optimize permeability and selectivity for specific molecules.

Supramolecular Chemistry: Fluorinated segments can induce unique self-assembly behaviors in complex molecules and polymers. nih.gov This is being explored for creating structured nanomaterials and "smart" surfaces that respond to environmental stimuli.

As the demand for advanced materials grows, the role of specialized building blocks like this compound is set to expand, driving innovation in polymer chemistry and materials science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,3,4,4,5,5,6,6-octafluorooctane-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F8O2/c9-5(10,1-3-17)7(13,14)8(15,16)6(11,12)2-4-18/h17-18H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGBZVBYSNUWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C(CCO)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336479 | |

| Record name | 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83192-87-4 | |

| Record name | 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83192-87-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 3,3,4,4,5,5,6,6 Octafluoro 1,8 Octanediol

Historical Evolution of Synthetic Pathways to Fluorinated Alkanediols

The journey to synthesizing complex molecules like fluorinated alkanediols is built upon more than a century of developments in organofluorine chemistry. The field's inception can be traced back to the late 19th and early 20th centuries, following the isolation of elemental fluorine by Henri Moissan in 1886. Early methods for introducing fluorine into organic molecules were often harsh and limited in scope. The Swarts reaction, discovered in the 1890s, utilized antimony fluorides (like SbF₃) to exchange chlorine or bromine atoms for fluorine, representing a significant step forward for producing aliphatic fluorides. dovepress.com For aromatic systems, the Schiemann reaction, developed in the 1920s, provided a pathway to aryl fluorides via the thermal decomposition of diazonium tetrafluoroborates. nih.gov

The mid-20th century, driven by wartime projects and the burgeoning polymer industry, saw the advent of more powerful and comprehensive fluorination techniques. nih.gov Electrochemical fluorination (ECF), or the Simons process, allowed for the exhaustive fluorination of organic substrates, producing perfluorinated compounds by electrolysis in anhydrous hydrogen fluoride (B91410). dovepress.com Concurrently, high-valency metal fluorides, such as cobalt trifluoride (CoF₃), were employed in high-temperature processes to replace all hydrogen atoms in a hydrocarbon with fluorine. nih.gov While these methods were instrumental in producing highly stable fluorocarbons, they lacked the subtlety needed for creating partially fluorinated molecules with specific architectures, such as fluorinated diols. These aggressive methods would indiscriminately attack sensitive functional groups like hydroxyls.

The latter half of the 20th century and the early 21st century brought a paradigm shift towards more selective and milder fluorinating agents. The development of reagents based on nitrogen-fluorine (N-F) bonds, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), provided chemists with tools for electrophilic fluorination that were far easier and safer to handle than elemental fluorine. researchgate.net This evolution towards greater control and selectivity was crucial, enabling the targeted synthesis of complex fluorinated molecules, including the development of synthetic routes to fluorinated alcohols and diols where specific C-F bonds could be formed without destroying other parts of the molecule.

Contemporary Approaches to the Synthesis of 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol

The contemporary synthesis of this compound is best achieved through a strategic, multi-step "building block" approach. This method avoids the use of harsh, non-selective fluorination on a pre-formed octanediol backbone, which would lead to a mixture of products and decomposition. Instead, the synthesis constructs the molecule by assembling a pre-fluorinated central core with the required terminal functional groups. A plausible and efficient pathway involves the use of 1,4-diiodooctafluorobutane (B1294289) as the central fluorinated building block.

Strategies for Perfluoroalkyl Chain Introduction

The core of the target molecule is the -(CF₂)₄- segment. The most logical strategy for its introduction is to start with a C₄ perfluorinated precursor. 1,4-diiodooctafluorobutane (I(CF₂)₄I) serves as an ideal starting material. chemicalbook.comsigmaaldrich.com This precursor contains the desired eight-fluorine segment and has reactive carbon-iodine bonds at both ends, which can be used for subsequent carbon-carbon bond-forming reactions. This building block approach is a cornerstone of modern organofluorine synthesis, as it confines the challenging fluorination chemistry to the initial synthesis of a simple, symmetric precursor, which can then be elaborated under more conventional (non-fluorinating) reaction conditions.

The synthesis of I(CF₂)₄I itself is typically achieved through the telomerization of tetrafluoroethylene (B6358150) (TFE) in the presence of iodine. wikipedia.org This process generates a series of α,ω-diiodoperfluoroalkanes, I(CF₂)nI, from which the desired n=4 homolog can be isolated.

Terminal Hydroxyl Group Formation and Functionalization

With the perfluorinated core established in the form of I(CF₂)₄I, the next critical phase is the construction of the terminal ethyl alcohol moieties, -CH₂CH₂OH. This is accomplished in a two-step sequence.

Step 1: Radical Addition to Ethylene (B1197577) The first step involves the free-radical addition of I(CF₂)₄I across the double bond of two equivalents of ethylene (CH₂=CH₂). This reaction is typically initiated by heat or a radical initiator (e.g., AIBN, peroxides) and proceeds via a chain mechanism. youtube.commasterorganicchemistry.com The perfluoroalkyl radical, ·(CF₂)₄I, adds to one molecule of ethylene to form an intermediate radical, I(CF₂)₄CH₂CH₂·. This new radical then abstracts an iodine atom from another molecule of I(CF₂)₄I to yield the product, I(CF₂)₄CH₂CH₂I, and regenerate the perfluoroalkyl radical for the chain reaction. A second, analogous addition at the other end of the molecule yields the key intermediate, 1,8-diiodo-3,3,4,4,5,5,6,6-octafluorooctane (I-CH₂CH₂-(CF₂)₄-CH₂CH₂-I).

Step 2: Conversion of Diiodide to Diol The final step is the conversion of the terminal C-I bonds to C-OH groups. This transformation can be challenging due to the potential for competing elimination reactions (to form vinyl groups). A reliable method involves nucleophilic substitution with a carboxylate salt, such as sodium or potassium acetate (B1210297), to form the corresponding diacetate ester. This diester can then be cleanly hydrolyzed under acidic or basic conditions to furnish the target diol, this compound. This two-step conversion (iodide → acetate → alcohol) is often higher yielding and produces fewer side products than a direct reaction with hydroxide. google.com

A proposed reaction scheme is summarized in the table below.

Table 1: Proposed Synthetic Route for this compound| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 1,4-Diiodooctafluorobutane, Ethylene | Radical Initiator (e.g., AIBN), Heat | 1,8-Diiodo-3,3,4,4,5,5,6,6-octafluorooctane |

| 2 | 1,8-Diiodo-3,3,4,4,5,5,6,6-octafluorooctane | 1. Sodium Acetate (NaOAc), Solvent (e.g., DMF) 2. Acid or Base Hydrolysis (e.g., HCl/H₂O or NaOH/H₂O) | This compound |

Precursor Synthesis and Transformation (e.g., diiodooctane)

The pivotal precursor for this synthetic strategy is 1,4-diiodooctafluorobutane . This compound is a stable, albeit light-sensitive, liquid at room temperature. chemicalbook.comsigmaaldrich.com Its synthesis from tetrafluoroethylene is a well-established industrial process, making it a commercially available and attractive starting point for accessing perfluoroalkane-containing structures. The physical properties of this key precursor are essential for planning its use in subsequent reactions.

Table 2: Physical Properties of the Key Precursor, 1,4-Diiodooctafluorobutane

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₄F₈I₂ | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 453.84 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | Clear colorless to light yellow/pink liquid | chemicalbook.comguidechem.com |

| Melting Point | -9 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 150 °C | chemicalbook.comsigmaaldrich.com |

| Density | 2.474 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

The transformation of this precursor, as detailed above, hinges on the reactivity of the C-I bond, which is weaker than a C-Br or C-Cl bond and is susceptible to both radical and nucleophilic pathways, providing the necessary chemical handles to build the final diol structure.

Process Intensification and Scalability in this compound Production

Scaling the production of this compound from the laboratory bench to an industrial scale requires the application of process intensification (PI) principles. PI aims to develop smaller, safer, and more energy-efficient manufacturing processes. mdpi.com For the proposed multi-step synthesis, several opportunities for intensification exist.

Continuous flow chemistry is particularly well-suited for this synthesis. rsc.org The initial synthesis of the I(CF₂)₄I precursor from TFE and iodine involves a gas-liquid reaction with a hazardous, explosive monomer. wikipedia.org Performing this step in a continuous flow reactor, such as a microreactor or packed bed reactor, offers significant safety advantages over a large batch reactor by minimizing the volume of hazardous material present at any given time and providing superior control over reaction temperature and pressure. frontiersin.org

The subsequent steps—radical addition of ethylene and nucleophilic substitution—can also benefit from flow technology. Continuous flow systems provide enhanced heat and mass transfer, which can lead to dramatically reduced reaction times, improved yield, and better selectivity by minimizing the formation of byproducts. rsc.org The scalability of such processes is often more straightforward than traditional batch scale-up, as production can be increased by running the flow reactor for longer periods ("scaling out") or by using multiple reactors in parallel. rsc.org The integration of in-line monitoring and automation can further optimize the process, ensuring consistent product quality and enabling rapid adjustments to reaction parameters.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry provide a framework for making the synthesis of this compound more environmentally benign. dovepress.com

Atom Economy: The key C-C bond-forming step, the radical addition of ethylene, is highly atom-economical as all atoms of the reactants are incorporated into the product. However, the final hydrolysis of the acetate ester generates salt waste, which must be managed.

Use of Less Hazardous Chemical Syntheses: The building block approach itself is inherently greener than a direct fluorination route, which would use highly hazardous reagents like F₂ gas and produce significant waste. rsc.org In the radical addition step, using photo-initiation with visible light could be an alternative to thermal initiators like AIBN, which produce toxic byproducts. organic-chemistry.org

Catalysis: While the proposed route uses stoichiometric reagents, exploring catalytic versions would be a green improvement. For instance, developing a catalytic method for the direct conversion of the diiodide to the diol would be a significant advancement, potentially avoiding the acetate intermediate and reducing waste.

Safer Solvents and Auxiliaries: The choice of solvent is critical. High-boiling aprotic solvents like DMF, often used for substitution reactions, are effective but pose environmental and health concerns. Investigating greener solvent alternatives, such as ionic liquids or even fluorinated alcohols themselves which can act as unique reaction media, could reduce the environmental impact. researchgate.net

By integrating these green chemistry principles with process intensification technologies, the synthesis of this specialized fluorinated diol can be made not only more efficient and scalable but also more sustainable.

Chemical Transformations and Derivatization Strategies of 3,3,4,4,5,5,6,6 Octafluoro 1,8 Octanediol

Reactions Involving Hydroxyl Functional Groups

The terminal primary hydroxyl groups of 3,3,4,4,5,5,6,6-octafluoro-1,8-octanediol are the primary sites for its chemical modification, enabling the construction of various polymeric and small-molecule structures through established and novel reaction pathways.

Esterification and Etherification Reactions

Esterification represents a fundamental transformation for this compound, leading to the formation of fluorinated polyesters and other ester derivatives. While direct literature on this specific diol is limited, the principles of polyester (B1180765) synthesis from analogous fluorinated diols are well-established. The polycondensation of this compound with various dicarboxylic acids or their derivatives, such as acyl chlorides or esters, is expected to yield a range of fluorinated polyesters. For instance, the reaction with a dicarboxylic acid would proceed via a step-growth polymerization mechanism, often requiring a catalyst and the removal of water to drive the reaction to completion.

The synthesis of fluorinated polyesters has been explored using various fluorinated diols and diesters. For example, biocatalytic approaches using enzymes like Novozym 435 have been successful in the synthesis of fluorinated polyesters from activated diesters and fluorinated diols. nih.gov It was noted that enzyme specificity towards shorter-chain fluorinated diols can limit chain growth, but the use of a fluorinated diol with an additional methylene (B1212753) spacer between the fluorine atoms and hydroxyl groups resulted in higher molecular weight polymers. nih.gov This suggests that the spacing of the hydroxyl groups from the perfluorinated segment in this compound could be advantageous for achieving higher molecular weight polyesters. The synthesis of fluorinated polyesters from dimethyl tetrafluorosuccinate, dimethyl hexafluoroglutarate, and dimethyl octafluoroadipate with ethylene (B1197577) glycol has also been reported, highlighting the versatility of polyesterification with fluorinated monomers. rsc.org

Etherification reactions of this compound, while less documented for this specific compound, would involve the reaction of its hydroxyl groups with alkylating agents to form ether linkages. These reactions could be used to synthesize novel fluorinated polyethers or to modify the end groups of other polymers. The synthesis of a new polyether with alternating fluorinated and non-fluorinated phenylene units has been achieved through the polycondensation of an AB-type monomer, demonstrating a pathway to structured fluorinated polyethers. researchgate.net

Formation of Urethanes, Carbonates, and Other Linkages

The reaction of this compound with diisocyanates is a key strategy for the synthesis of fluorinated polyurethanes (FPUs). These materials are of significant interest due to their combination of the desirable properties of polyurethanes with the unique characteristics imparted by the fluorine content, such as high thermal stability and low surface energy. mdpi.comnih.gov In this context, this compound can act as a chain extender, reacting with a diisocyanate to form the hard segments of the polyurethane.

The synthesis of FPUs using fluorinated diols as chain extenders is a common approach. mdpi.com For example, a series of main-chain-fluorinated thermoplastic polyurethane elastomers have been prepared using fluoropoly(oxyalkylene)diol. mdpi.com The introduction of fluorinated diols can significantly enhance the thermal stability and hydrophobicity of the resulting polyurethanes. mdpi.com

The formation of polycarbonates from this compound represents another important derivatization pathway. This can be achieved through reactions with phosgene (B1210022) or, more favorably from an environmental perspective, through transesterification with a non-toxic carbonate source like dimethyl carbonate or diphenyl carbonate. uwb.edu.plgantrade.com The resulting fluorinated polycarbonates are expected to exhibit enhanced thermal stability and chemical resistance. A Korean patent describes the preparation of fluorinated polycarbonate diols by reacting fluorine-substituted diols with alkyl carbonates, which can then be used to synthesize fluorinated polyurethanes with excellent weatherability and adhesion. google.com

Novel Monomeric and Oligomeric Derivatives

Furthermore, this diol can be incorporated into more complex molecular architectures. For example, it could be used to synthesize fluorinated macrocycles or as a core molecule for the construction of star-shaped polymers. The synthesis of a semi-fluorinated diol, 4,4′-bis(2-hydroxyhexafluoroisopropyl)diphenyl ether, and its subsequent reaction with various electrophiles to yield polyesters, polycarbonates, polyurethanes, and polysilyl ethers demonstrates the potential for creating a wide range of advanced materials from fluorinated diols. digitellinc.com

Influence of the Perfluorinated Alkane Segment on Reactivity

The perfluorinated segment within the backbone of this compound exerts a significant influence on the reactivity of the terminal hydroxyl groups through a combination of electronic and steric effects.

Electronic Effects and Steric Hindrance

The strong electron-withdrawing nature of the fluorine atoms in the perfluorinated segment has a pronounced inductive effect that propagates along the carbon chain. This effect can influence the acidity of the hydroxyl protons and the nucleophilicity of the hydroxyl oxygen atoms. The electron-withdrawing effect would be expected to increase the acidity of the hydroxyl groups compared to their non-fluorinated counterparts. However, the reactivity of the hydroxyl groups in reactions such as esterification and urethane (B1682113) formation depends on their nucleophilicity, which might be slightly reduced by this inductive effect. msu.edu

Studies on the esterification of fluorinated aromatic carboxylic acids have shown that the fluorine atoms can influence the nucleophilic character of oxygen atoms in the molecule. nih.gov While the context is different, it highlights the electronic impact of fluorine substitution.

Steric hindrance from the bulky perfluorinated segment could also play a role in the reactivity of the hydroxyl groups. However, the presence of the ethylene spacers between the perfluorinated segment and the hydroxyl groups likely mitigates significant steric hindrance at the reaction centers. Research on the biocatalytic synthesis of fluorinated polyesters has suggested that longer spacers between the fluorinated segment and the hydroxyl group can lead to higher molecular weight polymers, indicating that steric accessibility is an important factor. nih.gov

Mechanistic Studies of this compound Reactions

Detailed mechanistic studies specifically on the reactions of this compound are not extensively reported in the literature. However, the general mechanisms of the key reactions can be inferred from studies on similar compounds.

The esterification of this diol would typically follow an acid-catalyzed mechanism, involving protonation of the carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack by the diol's hydroxyl group. researchgate.net The formation of polyurethanes proceeds through the nucleophilic addition of the hydroxyl group to the isocyanate group. mdpi.com The kinetics of these reactions would be influenced by the electronic and steric factors discussed above.

The polycondensation reactions involving this diol are a form of step-growth polymerization. youtube.comfarabi.universitytaylorandfrancis.com The rate of these reactions and the final molecular weight of the polymer are dependent on factors such as reaction temperature, catalyst, and the efficient removal of byproducts like water or methanol. farabi.university

The table below summarizes the expected reactivity and potential products based on the functional groups of this compound.

| Reactant Type | Linkage Formed | Potential Product(s) |

| Dicarboxylic Acid/Derivative | Ester | Fluorinated Polyester |

| Diisocyanate | Urethane | Fluorinated Polyurethane |

| Phosgene/Carbonate Ester | Carbonate | Fluorinated Polycarbonate |

| Acryloyl Chloride/Acrylic Acid | Acrylate | Fluorinated Diacrylate Monomer |

| Alkyl Halide/Epoxide | Ether | Fluorinated Polyether |

Polymerization Pathways and Advanced Materials Applications of 3,3,4,4,5,5,6,6 Octafluoro 1,8 Octanediol

Step-Growth Polymerization Utilizing 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol

Step-growth polymerization is a primary method for synthesizing high-molecular-weight polymers from difunctional monomers. For this compound, its two hydroxyl groups serve as reactive sites for condensation reactions with other difunctional monomers like diacids, diisocyanates, or their derivatives. This process allows for the systematic incorporation of fluorinated segments into the polymer backbone, imparting unique properties to the resulting materials.

Synthesis of Fluorinated Polyesters

The synthesis of fluorinated polyesters involves the reaction of a diol with a dicarboxylic acid or its derivative, such as a diacyl chloride or diester. While direct research on the use of this compound in polyester (B1180765) synthesis is not extensively documented in the reviewed literature, the general principles of polyesterification can be applied. The reaction typically proceeds via melt polycondensation or solution polymerization.

In a typical melt polycondensation, the fluorinated diol would be mixed with a dicarboxylic acid and heated at elevated temperatures (e.g., >200 °C) under an inert atmosphere, often with a catalyst. Water is removed as a byproduct to drive the reaction toward high molecular weight polymer formation. chemrxiv.org Solution polymerization offers a milder alternative, where the monomers react in a suitable solvent at lower temperatures.

The incorporation of the octafluoro segment from the diol is expected to significantly enhance the polyester's hydrophobicity, chemical resistance, and thermal stability, while potentially lowering its surface energy and coefficient of friction. ualberta.ca

Table 1: Potential Dicarboxylic Acids for Polyester Synthesis with this compound

| Dicarboxylic Acid | Chemical Formula | Potential Polymer Properties |

| Adipic Acid | HOOC(CH₂)₄COOH | Increased flexibility |

| Terephthalic Acid | HOOC-C₆H₄-COOH | Enhanced rigidity and thermal stability |

| Sebacic Acid | HOOC(CH₂)₈COOH | Improved elasticity and hydrophobicity |

| Succinic Acid | HOOC(CH₂)₂COOH | Potentially higher biodegradability |

This table is illustrative and based on general principles of polyester chemistry, as specific studies with this compound were not identified.

Development of Fluorinated Polyamides and Polyurethanes

The synthesis of fluorinated polyurethanes (FPUs) is a well-established field where fluorinated diols are used as chain extenders or as part of the soft segment. nih.gov Polyurethanes are synthesized through the polyaddition reaction of a diol with a diisocyanate. nih.gov Research on structurally similar diols, such as 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (B1295189), demonstrates their use as chain extenders in reactions with diisocyanates like 4,4'-methylenebis(phenyl isocyanate) (MDI) and polyols to create segmented polyurethanes. nih.govnih.gov The introduction of such fluorinated diols has been shown to increase the water resistance of the resulting polyurethane. nih.gov It is highly probable that this compound could be utilized in a similar manner to produce FPUs with enhanced hydrophobic properties and thermal stability. nih.gov

The synthesis of fluorinated polyamides using a diol is less direct. Typically, polyamides are formed from the reaction of a diamine and a dicarboxylic acid. However, diols can be used to synthesize ester-containing polyamides or through more complex, multi-step synthetic routes. No specific literature was found detailing the synthesis of polyamides using this compound.

Table 2: Common Diisocyanates for Polyurethane Synthesis

| Diisocyanate | Abbreviation | Type |

| 4,4'-Methylenebis(phenyl isocyanate) | MDI | Aromatic |

| Toluene diisocyanate | TDI | Aromatic |

| 1,6-Hexamethylene diisocyanate | HDI | Aliphatic |

| Isophorone diisocyanate | IPDI | Cycloaliphatic |

This table lists common isocyanates that could potentially react with this compound based on established polyurethane chemistry. mdpi.comgoogle.com

Production of Polyethers and Silicone-Fluorinated Copolymers

Polyethers are typically synthesized through the ring-opening polymerization of cyclic ethers or the polycondensation of diols. researchgate.net The direct polycondensation of diols to form polyethers requires forcing conditions, such as high temperatures and acid catalysis, to dehydrate the diols and form ether linkages. googleapis.com While theoretically possible, the synthesis of a homopolyether from this compound via this method is not specifically reported.

In the realm of copolymers, the integration of fluorinated segments with silicone polymers creates materials with a unique combination of properties, including low surface energy, thermal stability, and biocompatibility. Research has demonstrated the synthesis of segmented fluorinated silicones using a similar diol, 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol. nih.gov In this approach, the fluorinated diol is first reacted with a molecule like octafluorocyclopentene (B1204224) and then copolymerized with a hydride-terminated polydimethylsiloxane (B3030410) (H-PDMS) via hydrosilylation. nih.gov This modular approach allows for the creation of copolymers where the properties can be tuned by adjusting the nature and length of the fluorinated and silicone blocks.

Enzymatic Polymerization of this compound and its Derivatives

Enzymatic polymerization has emerged as a green and sustainable alternative to traditional polymer synthesis, offering high selectivity under mild reaction conditions. researchgate.net Lipases, in particular, are widely used for the synthesis of polyesters. sci-hub.box

Biocatalytic Approaches to Polymer Synthesis

Biocatalytic methods, particularly those employing lipases like Candida antarctica lipase (B570770) B (CALB), are effective for polyester synthesis via polycondensation. chemrxiv.org Studies have shown the successful enzymatic polymerization of the non-fluorinated analogue, 1,8-octanediol (B150283), with various dicarboxylic acids. mdpi.comnih.gov For instance, CALB can catalyze the polycondensation of 1,8-octanediol and suberic acid. mdpi.com

Furthermore, the biocatalytic synthesis of fluorinated polyesters has been achieved using fluorinated diols in reactions with activated diacids like divinyl adipate. sci-hub.box Although these studies did not specify this compound, they establish a precedent for the enzymatic polymerization of fluorinated diols. sci-hub.box The enzyme's active site facilitates the esterification reaction, and the process can be carried out in bulk (solvent-free) or in organic solvents. mdpi.com This approach avoids the harsh conditions and metal catalysts associated with conventional polymerization, making it attractive for creating biocompatible materials. researchgate.net

Impact of Reaction Conditions on Polymerization Outcomes

The success of enzymatic polymerization is highly dependent on the reaction conditions, which must be carefully controlled to achieve high molecular weights and yields.

Temperature: Temperature influences both the enzyme's activity and stability. While higher temperatures can increase the initial reaction rate, they can also lead to enzyme denaturation and a reduction in polymer molecular weight. sci-hub.box For many lipase-catalyzed polymerizations, temperatures between 60-90°C are often found to be optimal. sci-hub.box

Water Content: The amount of water in the reaction medium is a critical parameter. A certain amount of water is essential for maintaining the enzyme's active conformation. However, as polycondensation is a reversible reaction where water is a byproduct, excess water can shift the equilibrium towards hydrolysis, thereby decreasing the polymer's molecular weight. sci-hub.box Therefore, reactions are often conducted under vacuum or with the addition of molecular sieves to remove water as it is formed.

Solvent Choice: The choice of solvent can significantly impact the reaction. Solvents must be able to dissolve the monomers and the growing polymer chains while not inactivating the enzyme. nih.gov Diphenyl ether has been a common solvent, but recent research focuses on more sustainable, bio-based solvents like eucalyptol. nih.gov In some cases, solvent-free (bulk) polymerization is possible, particularly if the monomers are liquid at the reaction temperature, which offers a greener process. mdpi.com

Table 3: Key Parameters in Enzymatic Polymerization

| Parameter | Effect on Polymerization | General Considerations |

| Enzyme | Type and concentration affect rate and selectivity. | Candida antarctica lipase B (CALB) is common. chemrxiv.org Immobilized enzymes offer easier recovery and reuse. |

| Temperature | Affects reaction rate and enzyme stability. | Optimal range typically 60-90°C. sci-hub.box Higher temperatures can cause enzyme denaturation. |

| Reaction Time | Longer times generally lead to higher conversion and molecular weight. | Must be balanced with potential enzyme deactivation over time. |

| Water Removal | Crucial for shifting equilibrium towards polymer formation. | Often achieved using vacuum or molecular sieves. sci-hub.box |

| Solvent | Affects monomer/polymer solubility and enzyme activity. | Shift towards greener, bio-based solvents is a key research trend. nih.gov |

Table of Mentioned Compounds

Tailoring Material Properties through this compound Incorporation

The inclusion of this compound into polymer chains is a strategic approach to tailor material properties for specific performance requirements. The fluorine-rich segment of the diol plays a crucial role in modifying the bulk and surface characteristics of the resulting polymers.

Research on fluorinated polyurethanes (FPUs) has demonstrated a significant increase in water contact angles with the introduction of fluorinated diols. nih.govresearchgate.net For instance, studies on FPUs synthesized with fluorinated diols have shown that the water contact angle can increase from approximately 81° for a non-fluorinated polyurethane to over 120° for an FPU. nih.govresearchgate.net This indicates a transition to a highly hydrophobic surface. Similarly, the oleophobicity is enhanced, as evidenced by increased contact angles with non-polar liquids like tetradecane. nih.gov The surface energy of such modified polymers can be significantly reduced, in some cases approaching the low surface energy of polytetrafluoroethylene (PTFE), which is around 17.5 mN/m. nih.govhansen-solubility.com

Interactive Data Table: Effect of Fluorinated Diol Content on Water Contact Angle

| Fluorinated Diol Content (%) | Water Contact Angle (°) | Reference |

| 0 | 81 | nih.govresearchgate.net |

| 5 | 95 | nih.govresearchgate.net |

| 10 | 108 | nih.govresearchgate.net |

| 15.1 | 104 | researchgate.net |

| Not Specified | >120 | nih.govresearchgate.net |

Note: The data presented is based on studies of various fluorinated diols in polyurethanes and is illustrative of the general effect of incorporating such monomers.

The incorporation of this compound can also have a profound impact on the thermal and mechanical properties of the resulting polymers. The strong C-F bond contributes to enhanced thermal stability. nih.gov Thermogravimetric analysis (TGA) of fluorinated polyurethanes has shown that the onset of decomposition can be significantly higher compared to their non-fluorinated counterparts. nih.govmdpi.com For example, the decomposition temperature of the soft and hard segments of an FPU can be substantially higher than in a typical polyurethane. nih.gov

The introduction of the fluorinated diol can also influence the phase separation between the soft and hard segments in block copolymers like polyurethanes. This can lead to a decrease in the glass transition temperature (Tg) of the soft segment, which can improve the low-temperature flexibility of the material. nih.govmdpi.com

Interactive Data Table: Thermal Properties of Fluorinated vs. Non-Fluorinated Polyurethanes

| Property | Non-Fluorinated PU | Fluorinated PU | Reference |

| Soft Segment Decomposition Temp. (°C) | ~380 | ~422 | nih.gov |

| Hard Segment Decomposition Temp. (°C) | ~327 | ~353.5 | nih.gov |

| Glass Transition Temperature (Tg) | Higher | Lower | nih.govmdpi.com |

Note: This data is generalized from studies on various fluorinated polyurethanes and serves to illustrate the typical impact of fluorination.

Fluoropolymers are known for their low refractive indices, a property that is highly valuable in optical applications. google.comspecialchem.com The low polarizability of the C-F bond results in materials that interact weakly with light, leading to a lower refractive index compared to their hydrocarbon-based counterparts. google.com The incorporation of this compound can, therefore, be used to produce polymers with a low refractive index, making them suitable for applications such as anti-reflective coatings. google.comnih.gov The refractive index of a fluoropolymer is generally dependent on the volume percentage of fluorine; a higher fluorine content typically leads to a lower refractive index. google.com Materials with a refractive index below 1.4 are considered to have a low refractive index. google.com

In terms of electronic properties, the high electronegativity of fluorine atoms can influence the dielectric properties of the material. Fluoropolymers generally exhibit low dielectric constants, which can be advantageous in applications requiring electrical insulation.

Targeted Material Applications (Research-Oriented)

The unique combination of properties imparted by this compound makes it a candidate for several research-oriented, high-performance applications.

The excellent hydrophobicity, oleophobicity, and low surface energy of polymers containing this compound make them highly suitable for the development of high-performance coatings. These coatings can be applied to various substrates to provide properties such as anti-fouling, self-cleaning, and anti-graffiti surfaces. nih.govmdpi.comimo.org In the maritime industry, for instance, anti-fouling coatings are crucial to prevent the accumulation of marine organisms on ship hulls, which can increase fuel consumption. imo.orgyoutube.com The use of fluorinated polymers offers a non-toxic alternative to traditional biocide-based anti-fouling paints. nih.govnih.gov

The low refractive index of these materials is also beneficial for creating anti-reflective coatings for optical lenses, solar panels, and displays, which can improve light transmission and reduce glare. google.comacs.org

In the realm of specialty adhesives and sealants, the incorporation of this compound can enhance performance in demanding environments. Fluorinated polyether-based polyurethane adhesives, for example, exhibit improved hydrolytic stability and resistance to weak acids and bases. tri-iso.com The addition of fluorinated components can also improve the thermal stability of the adhesive. specialchem.com While high fluorine content can sometimes compromise adhesion due to the low surface energy, the ability to tailor the concentration of the fluorinated diol allows for a balance between adhesive strength and other desirable properties like chemical resistance and durability. specialchem.comresearchgate.net Research in this area focuses on optimizing formulations to achieve superior bonding in applications where resistance to harsh chemicals, moisture, and temperature fluctuations is critical. specialchem.commdpi.com

Advanced Separation Membranes and Filtration Media

The development of high-performance separation membranes is crucial for various industrial processes, including gas separation, pervaporation, and filtration. The introduction of fluorinated moieties, such as those from this compound, into polymer membrane materials can significantly enhance their separation efficiency and durability.

Polymers containing fluorine are known for their excellent chemical and thermal stability, making membranes fabricated from them suitable for use in harsh operating conditions. researchgate.netnih.gov The C-F bond, with its high bond energy (approximately 485 kJ/mol), provides resistance to chemical attack and thermal degradation. nih.gov When this compound is used as a monomer in the synthesis of polymers like polyimides or polyurethanes, it imparts these robust characteristics to the resulting membrane.

Furthermore, the presence of bulky trifluoromethyl groups can disrupt polymer chain packing, increasing the fractional free volume within the material. researchgate.net This altered morphology can lead to higher gas permeability, a desirable trait in gas separation applications. researchgate.net For instance, in the separation of CO2 from CH4, fluorinated polymers have shown improved performance. researchgate.net The incorporation of fluorinated segments can also reduce the swelling of membranes in the presence of organic solvents, which is beneficial for maintaining selectivity in vapor separation processes. researchgate.net

The hydrophobic and lipophobic nature of fluorinated surfaces also plays a role in preventing membrane fouling, a common issue in filtration and separation processes. mdpi.com By reducing the adhesion of foulants to the membrane surface, the operational lifetime and efficiency of the filtration system can be extended. mdpi.com While direct studies on membranes made specifically from this compound are not extensively documented, the known effects of fluorination strongly suggest their potential for creating advanced separation media.

Table 1: Comparison of General Properties of Standard vs. Fluorinated Polymer Membranes

| Property | Standard Polymer (e.g., Polysulfone) | Fluorinated Polymer (e.g., PVDF, PTFE) | Influence of Fluorination |

|---|---|---|---|

| Chemical Resistance | Moderate | Excellent | Enhanced stability against a wide range of chemicals. nih.gov |

| Thermal Stability | Good | Superior | High C-F bond energy increases resistance to heat. nih.gov |

| Surface Energy | Higher | Low | Results in hydrophobic and oleophobic properties. researchgate.net |

| Gas Permeability | Varies | Generally High | Increased fractional free volume allows for higher gas flux. researchgate.net |

| Fouling Resistance | Moderate | High | Low surface energy reduces adhesion of foulants. mdpi.com |

Materials for Energy Systems (e.g., Fuel Cell Membranes, Dielectric Fluids)

The unique electrochemical and physical properties of fluoropolymers make them highly suitable for applications in energy systems. The integration of this compound into polymers can contribute to the development of advanced materials for fuel cell membranes and as dielectric fluids.

Fluorinated liquids are also utilized as dielectric fluids due to their high dielectric strength, thermal stability, and non-flammability. sustainability-directory.comdakenchem.com These fluids serve as electrical insulators and coolants in high-voltage equipment like transformers and capacitors. f2chemicals.com Perfluorocarbons, for instance, combine high dielectric strength with low viscosity, which is advantageous for pumped cooling systems. f2chemicals.com Polymers or oligomers synthesized from this compound could be engineered to have a liquid form at operating temperatures, potentially serving as effective dielectric fluids. Their inherent properties, such as low flammability and high thermal stability, would be beneficial in these applications. google.com

Table 2: Properties of Dielectric Fluids

| Fluid Type | Dielectric Strength | Thermal Stability | Key Characteristics |

|---|---|---|---|

| Mineral Oils | Moderate | Moderate | Flammable, lower chemical stability. google.com |

| Synthetic Esters | Good | Good | Can be engineered for specific performance needs. sustainability-directory.com |

| Fluorinated Fluids (e.g., PFCs) | Exceptional | Exceptional | Non-flammable, high dielectric strength, low viscosity. sustainability-directory.comf2chemicals.com |

Biomaterial Scaffolds and Medical Device Coatings

The biocompatibility and unique surface properties of fluoropolymers have led to their widespread use in the medical field. chinafluoropolymer.com Polymers derived from this compound are promising candidates for creating biomaterial scaffolds and coatings for medical devices due to their inherent chemical inertness and hydrophobicity.

Fluoropolymers like Polytetrafluoroethylene (PTFE) and Fluorinated Ethylene (B1197577) Propylene (FEP) are considered medical-grade materials due to their excellent biocompatibility, chemical inertness, and resistance to sterilization methods. fluoron.comdalau.com When used as coatings on implantable devices such as stents or catheters, these materials reduce friction and prevent the adhesion of biological materials, which can decrease the risk of complications. fluoron.comdalau.comgoogle.com The incorporation of this compound into polyurethane coatings, for example, would result in a highly hydrophobic surface. mdpi.comnsf.govconsensus.app This is due to the migration of the low-surface-energy fluorocarbon chains to the polymer-air interface. mdpi.comresearchgate.net This hydrophobicity can reduce bacterial adhesion and improve the hemocompatibility of the material. dalau.com Some studies have shown that fluorinated polymers can selectively adsorb albumin, which is thought to suppress platelet adhesion. nih.gov

In the field of tissue engineering, scaffolds provide a temporary structure for cells to attach, proliferate, and form new tissue. nih.govdntb.gov.ua The properties of the scaffold material are critical for its success. While many biodegradable polymers are used for this purpose, the surface characteristics can be modified to enhance performance. A coating of a fluoropolymer synthesized with this compound could be applied to a biodegradable scaffold to control its surface chemistry. This could modulate protein adsorption and subsequent cell attachment in a controlled manner. The inherent stability and biocompatibility of fluoropolymers make them suitable for such long-term contact with biological tissues. fluoron.comboydbiomedical.com

Table 3: Applications of Fluoropolymers in the Medical Field

| Application | Key Fluoropolymer Properties | Examples |

|---|---|---|

| Medical Device Coatings | Biocompatibility, Low Friction, Chemical Inertness, Non-stick Surface. fluoron.comdalau.com | Catheters, Stents, Surgical Instruments. chinafluoropolymer.comfluoron.comdalau.com |

| Implantable Devices | Biocompatibility, Chemical Inertness, Durability. fluoron.com | Pacemakers, Artificial Heart Valves, Dental Implants. chinafluoropolymer.comfluoron.comdalau.com |

| Biomaterial Scaffolds | Biocompatibility, Controlled Surface Chemistry. nih.govnih.gov | Surface modification of scaffolds for tissue engineering. |

| Medical Tubing | Heat and Chemical Resistance, Flexibility. chinafluoropolymer.com | Tubing for minimally invasive procedures and diagnostic equipment. dalau.com |

Advanced Analytical and Spectroscopic Characterization of 3,3,4,4,5,5,6,6 Octafluoro 1,8 Octanediol and Derived Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule like 3,3,4,4,5,5,6,6-octafluoro-1,8-octanediol, a multi-nuclear approach is essential to fully characterize its distinct hydrogen, carbon, and fluorine environments.

A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon skeleton and the location of its substituents.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature signals from the methylene (B1212753) (CH₂) groups adjacent to the hydroxyl functions and those adjacent to the fluorinated carbon segment. The hydroxyl (OH) protons would typically appear as a singlet, with studies on similar fluorinated diols showing signals in the 1.5-1.8 ppm region, although its chemical shift can vary with concentration and solvent. acs.org The CH₂ groups would show characteristic splitting patterns due to coupling with adjacent protons and fluorine atoms.

¹⁹F NMR: Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin ½) with a wide chemical shift range, making ¹⁹F NMR an excellent probe for fluorinated compounds. nsf.gov The spectrum of this compound would display distinct signals for each of the four chemically non-equivalent -CF₂- groups. These signals would appear as complex multiplets due to geminal and vicinal F-F and H-F couplings.

¹³C NMR: The carbon NMR spectrum would confirm the presence of the different carbon environments: the alcohol-bearing terminal carbons and the four distinct fluorinated carbons in the backbone. The signals for the fluorinated carbons would appear as triplets due to one-bond C-F coupling.

A summary of predicted NMR data is presented below.

Table 1: Predicted NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

| Nucleus | Atom Position (Structure: HO–C¹H₂–C²H₂–(C³F₂)₄–C⁷H₂–C⁸H₂–OH) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | C¹–H ₂, C⁸–H ₂ | ~3.7 | Triplet (t) |

| C²–H ₂, C⁷–H ₂ | ~2.2 | Triplet of Triplets (tt) | |

| OH | Variable (~1.5-2.0) | Singlet (s) or Broad Singlet | |

| ¹³C | C ¹, C ⁸ | ~60 | Triplet (t, due to ²JCF) |

| C ², C ⁷ | ~30 | Triplet (t, due to ³JCF) | |

| C ³-C ⁶ | ~110-125 | Complex Multiplets (due to ¹JCF) | |

| ¹⁹F | F ₂C³ , F ₂C⁶ | ~ -120 | Multiplet |

| F ₂C⁴ , F ₂C⁵ | ~ -125 | Multiplet |

For complex molecules, one-dimensional NMR spectra can be challenging to interpret due to overlapping signals and complex coupling patterns. Two-dimensional (2D) NMR experiments resolve these correlations across two frequency axes, providing clearer structural information. acs.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would verify the connectivity of the proton-bearing segments. Cross-peaks would be expected between the protons of the C¹H₂ and C²H₂ groups (and C⁷H₂/C⁸H₂ respectively), confirming the ethyl group fragment at each end of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. acs.org It would definitively link the proton signals observed in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum (e.g., C¹H₂, C²H₂, etc.).

¹⁹F-Based 2D NMR: For highly fluorinated systems, experiments like ¹⁹F-¹⁹F COSY can be used to trace the connectivity along the fluorocarbon backbone, while heteronuclear experiments like ¹⁹F-¹³C HSQC can confirm which fluorine atoms are attached to which carbon atoms. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, which can be used to determine its elemental formula. For this compound (C₈H₁₀F₈O₂), the monoisotopic mass is 314.0522 g/mol . An HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity.

The fragmentation pattern in the mass spectrum would show characteristic losses. Common fragmentation pathways for such a molecule would include:

Loss of a water molecule ([M-H₂O]⁺).

Loss of hydrogen fluoride (B91410) ([M-HF]⁺).

Cleavage of C-C bonds along the backbone, leading to smaller fluorinated and non-fluorinated fragment ions.

Table 2: Predicted HRMS Fragments for this compound

| Fragment Formula | Fragment Description | Predicted m/z |

| C₈H₁₀F₈O₂ | Molecular Ion [M]⁺ | 314.0522 |

| C₈H₈F₈O | Loss of H₂O | 296.0417 |

| C₈H₉F₇O₂ | Loss of HF | 294.0494 |

| C₆H₅F₈O | Cleavage of C²-C³ bond | 257.0233 |

| C₂H₅O | Terminal group fragment | 45.0335 |

This compound is a suitable monomer for the synthesis of specialty polymers, such as fluorinated polyurethanes or polyesters. mdpi.comresearchgate.net MALDI-TOF mass spectrometry is a premier technique for characterizing these polymers. nih.gov It is a soft ionization method that allows for the analysis of large macromolecules with minimal fragmentation, providing detailed information on the entire polymer distribution. nih.govarkat-usa.org

When analyzing a polymer synthesized from this diol, MALDI-TOF MS provides several key pieces of information:

Absolute Molecular Weight: It determines the number-average (Mₙ) and weight-average (Mₙ) molecular weights.

Polydispersity (Đ): The ratio of Mₙ/Mₙ gives the dispersity, a measure of the breadth of the molecular weight distribution.

Repeating Unit Mass: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer repeating unit, confirming the polymer structure.

End-Group Analysis: The absolute mass of the polymer chains allows for the identification of the molecules at the chain ends, confirming how the polymerization was initiated and terminated. arkat-usa.org

For a polyurethane synthesized from this compound and a diisocyanate like 1,6-hexamethylene diisocyanate (HDI), MALDI-TOF would reveal a series of peaks separated by the mass of the repeating unit (314.05 + 168.11 = 482.16 g/mol ).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is highly effective for identifying the presence of specific functional groups.

The FTIR and Raman spectra of this compound would be dominated by absorptions corresponding to its hydroxyl, methylene, and fluoromethylene groups.

O-H Stretch: A strong, broad absorption band is expected in the region of 3400-3200 cm⁻¹ in the FTIR spectrum, characteristic of the hydroxyl group's stretching vibration.

C-H Stretch: Absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the CH₂ groups would appear in the 3000-2850 cm⁻¹ region. acs.org

C-F Stretch: The most intense and complex region of the spectrum would likely be between 1250 and 1100 cm⁻¹. This region is characteristic of the strong C-F bond stretching vibrations of the -(CF₂)₄- segment.

C-O Stretch: The stretching vibration of the C-O single bond of the primary alcohol would be visible in the 1075-1000 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the polar O-H bond gives a strong FTIR signal, the more symmetric C-C and C-F backbone vibrations may produce more intense signals in the Raman spectrum.

Table 3: Principal Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |

| O-H Stretch | -OH | 3400 - 3200 | Strong, Broad |

| C-H Stretch | -CH₂- | 3000 - 2850 | Medium |

| CH₂ Bend | -CH₂- | 1485 - 1445 | Medium |

| C-F Stretch | -CF₂- | 1250 - 1100 | Very Strong, Complex |

| C-O Stretch | C-OH | 1075 - 1000 | Strong |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. researchgate.net This technique is particularly valuable for analyzing polyurethanes derived from this compound, as the surface properties of these materials are critical to their performance, especially in applications requiring low surface energy and specific adhesion characteristics.

In the analysis of a polyurethane synthesized using this compound, an isocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI), and a chain extender, XPS is used to confirm the incorporation of the fluorinated diol into the polymer backbone and to assess the surface segregation of the fluorine-containing segments. The XPS survey scan of such a polyurethane would be expected to show peaks corresponding to carbon (C 1s), oxygen (O 1s), nitrogen (N 1s), and fluorine (F 1s). The presence and intensity of the F 1s peak are direct evidence of the fluorinated component on the surface.

High-resolution XPS spectra of each element provide detailed information about the chemical bonding environments. The C 1s spectrum can be deconvoluted into several peaks representing different chemical states of carbon, such as C-C/C-H bonds from the hydrocarbon portions of the polymer backbone, C-N from the urethane (B1682113) linkage, C-O from the ether or ester groups in the soft segment, C=O from the urethane and urea (B33335) groups, and the characteristic CF₂ and CH₂-CF₂ groups from the this compound moiety. The binding energies of these peaks are shifted due to the presence of highly electronegative fluorine atoms.

The F 1s spectrum typically shows a single, strong peak at a high binding energy (around 688-690 eV), characteristic of covalent C-F bonds. The N 1s spectrum can reveal the presence of urethane (-NH-C=O) linkages. The quantitative analysis of the atomic percentages of these elements on the surface can confirm the successful synthesis and provide insights into the surface composition, which often shows an enrichment of fluorine due to the low surface energy of the fluorinated segments, a phenomenon well-documented for fluorinated polymers. researchgate.net

Illustrative XPS Data for a Polyurethane Derived from this compound:

| Element | Binding Energy (eV) | Atomic Concentration (%) |

| C 1s | ~285.0 (C-C, C-H), ~286.5 (C-O/C-N), ~288.5 (C=O), ~291.5 (CF₂) | 65.8 |

| O 1s | ~532.0 (C-O), ~533.5 (C=O) | 12.5 |

| N 1s | ~400.5 (-NH-C=O) | 4.2 |

| F 1s | ~689.0 (C-F) | 17.5 |

Note: The data in this table is illustrative and represents typical values expected for a fluorinated polyurethane. Actual values may vary depending on the specific reactants and synthesis conditions.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) for Morphological and Elemental Mapping

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at high magnifications. When coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS), it also allows for the qualitative and quantitative elemental analysis of micro-sized regions of the sample. mdpi.com For polyurethanes derived from this compound, SEM-EDX is instrumental in studying the surface texture, phase separation, and the distribution of elements across the material's surface. researchgate.net

SEM imaging can reveal details about the surface roughness, porosity, and the presence of any aggregated domains or defects. In segmented polyurethanes, which are block copolymers, microphase separation between the "hard" isocyanate-chain extender segments and the "soft" polyol segments can occur. While often difficult to visualize directly with SEM without selective etching, surface topography can sometimes hint at the underlying morphology.

EDX analysis complements the SEM images by providing elemental maps. By scanning the electron beam over a selected area, maps showing the spatial distribution of carbon, oxygen, nitrogen, and fluorine can be generated. For a polyurethane containing this compound, the fluorine map is of particular interest. A uniform distribution of fluorine across the surface would suggest a well-mixed, homogeneous material at the microscale. Conversely, the presence of fluorine-rich or fluorine-poor domains could indicate phase separation or incomplete mixing of the components.

EDX can also be used in a point-and-shoot mode to determine the elemental composition of specific features observed in the SEM image. This can be useful for identifying contaminants or analyzing the composition of different phases.

Illustrative SEM-EDX Data for a Polyurethane Film Derived from this compound:

| Element | Weight % (Illustrative) | Atomic % (Illustrative) |

| Carbon (C) | 55.0 | 62.5 |

| Oxygen (O) | 14.5 | 12.4 |

| Nitrogen (N) | 4.3 | 4.2 |

| Fluorine (F) | 26.2 | 20.9 |

| Total | 100.0 | 100.0 |

Note: This table presents illustrative elemental composition data as would be determined by EDX analysis of a bulk area of the polymer. The actual composition can vary with synthesis parameters.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. nih.gov The mechanical and physical properties of polyurethanes are strongly dependent on their molecular weight; therefore, GPC is a critical tool for the characterization of polymers synthesized from this compound. nih.gov

In a GPC experiment, a dissolved polymer sample is passed through a column packed with porous gel beads. Larger polymer molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, leading to a longer retention time. By calibrating the column with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the elution time of the sample can be correlated to its molecular weight.

The primary results from a GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn.

Mn is the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Mw is an average that is more sensitive to the presence of high molecular weight chains.

PDI is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution (i.e., polymer chains of very similar lengths), which is often desirable for achieving consistent material properties. For step-growth polymerizations, like the synthesis of polyurethanes, a PDI of around 2.0 is theoretically expected at high conversions.

For polyurethanes derived from this compound, GPC analysis is used to confirm that a high molecular weight polymer has been successfully synthesized. The molecular weight data is crucial for correlating with mechanical properties such as tensile strength and elongation at break. mdpi.com

Illustrative GPC Data for a Polyurethane Derived from this compound:

| Parameter | Value (Illustrative) |

| Number-Average Molecular Weight (Mn) | 45,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 95,000 g/mol |

| Polydispersity Index (PDI) | 2.1 |

Note: The data in this table is for illustrative purposes and represents typical values for a high molecular weight polyurethane. The actual values are dependent on reaction conditions such as monomer ratio, catalyst, temperature, and reaction time.

Theoretical and Computational Investigations of 3,3,4,4,5,5,6,6 Octafluoro 1,8 Octanediol Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of a compound like 3,3,4,4,5,5,6,6-octafluoro-1,8-octanediol. These methods provide insights into the molecule's three-dimensional arrangement, its energetic stability, and the distribution of electrons, which dictates its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the properties of molecular systems. For this compound, DFT calculations would be instrumental in determining its most stable geometric structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Furthermore, DFT can predict the total electronic energy of the molecule, which is crucial for assessing its thermodynamic stability and for calculating the energies of various conformations. The choice of the functional and basis set is critical in DFT calculations to ensure the accuracy of the results. While no specific DFT studies on this exact molecule are published, research on related fluorinated compounds often employs functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p) to achieve a balance between computational cost and accuracy.

Ab Initio Methods for High-Accuracy Electronic Structure

For even higher accuracy in electronic structure calculations, ab initio methods, which are based on first principles without empirical parameters, would be the preferred approach. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a more rigorous treatment of electron correlation than standard DFT.

These high-level calculations would provide very precise predictions of the electronic energy, bond lengths, bond angles, and dihedral angles of this compound. Such data is invaluable for benchmarking the results from more computationally efficient methods like DFT and for gaining a definitive understanding of the molecule's intrinsic electronic properties. However, the computational expense of these methods means they are typically applied to smaller systems or for single-point energy calculations on geometries optimized with other methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time. For a flexible molecule like this compound, which has a central alkyl chain, MD simulations are essential for exploring its conformational landscape.

By simulating the motion of the atoms over nanoseconds or even microseconds, MD can reveal the preferred shapes (conformers) the molecule adopts and the energy barriers between them. This is crucial for understanding how the molecule might interact with other molecules or surfaces. Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding involving the terminal hydroxyl groups and dipole-dipole interactions arising from the highly electronegative fluorine atoms. Such simulations often utilize force fields, which are sets of parameters that describe the potential energy of the system. While general force fields like AMBER or CHARMM could be used, their accuracy for highly fluorinated systems might require specific parameterization.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions. For this compound, these methods could be used to study reactions such as esterification or etherification of the hydroxyl groups.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are key to understanding reaction rates. DFT is a common method for such investigations. mdpi.com Analysis of the molecular orbitals (HOMO and LUMO) and electrostatic potential maps can also provide qualitative insights into where the molecule is most likely to undergo nucleophilic or electrophilic attack.

Computational Studies on Structure-Property Relationships in Derived Materials

The properties of polymers and other materials derived from this compound would be intrinsically linked to its molecular structure. Computational studies are vital for establishing these structure-property relationships. For instance, if this diol were used as a monomer in the synthesis of polyesters or polyurethanes, computational models could predict the resulting polymer's mechanical properties, thermal stability, and surface characteristics.

By simulating the behavior of polymer chains, researchers can gain insights into properties like the glass transition temperature and the material's response to stress. researchgate.net These computational approaches can accelerate the design of new materials with desired functionalities by screening potential candidates before their synthesis. nih.govdiva-portal.org

Environmental Behavior and Sustainability Aspects of 3,3,4,4,5,5,6,6 Octafluoro 1,8 Octanediol and Its Fluorinated Derivatives

Environmental Degradation Pathways and Persistence Studies (excluding ecotoxicity)

The persistence of fluorinated compounds in the environment is primarily attributed to the high strength of the carbon-fluorine (C-F) bond. numberanalytics.com This stability makes them resistant to many natural degradation processes.

Hydrolysis: Hydrolysis is a chemical process where a molecule is cleaved into two parts by reacting with water. For many organic compounds, this is a significant degradation pathway. However, the strong C-F bonds in fluorinated compounds like 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol render the fluorinated portion of the molecule highly resistant to hydrolysis under typical environmental conditions (pH 5-9, temperatures <25°C). The primary alcohol groups (-CH2OH) at both ends of the molecule are generally stable to hydrolysis. While no specific hydrolysis studies for this compound were found, research on other fluorinated substances suggests that significant hydrolysis of the C-F bonds would not be an expected degradation pathway in the environment. rsc.org

Photolysis: Photolysis is the breakdown of compounds by light. Direct photolysis involves the absorption of a photon by the molecule, while indirect photolysis is mediated by other light-absorbing substances in the environment (e.g., dissolved organic matter).

Fluorinated compounds exhibit varied susceptibility to photolysis. Studies on fluorinated pesticides and pharmaceuticals have shown that degradation can occur, often leading to a variety of fluorinated byproducts. numberanalytics.com The aliphatic -CF2- groups, such as those in this compound, are known to be highly stable and are often retained in photolytic byproducts. The primary degradation is more likely to be initiated at the non-fluorinated portions of the molecule or through indirect photolytic processes. For instance, fluorotelomer alcohols (FTOHs), which share structural similarities with the target diol, are known to undergo atmospheric oxidation, a process often initiated by photochemically generated hydroxyl radicals, to form perfluorinated carboxylic acids (PFCAs). dioxin20xx.org It is plausible that this compound could undergo similar atmospheric transport and degradation.

Table 1: Illustrative Photodegradation of Related Fluorinated Compounds

| Compound Type | Degradation Process | Key Findings | Potential Relevance to this compound |

|---|---|---|---|

| Fluorotelomer Alcohols (FTOHs) | Atmospheric Oxidation (Indirect Photolysis) | FTOHs are volatile and can be transported in the atmosphere where they are oxidized to form persistent PFCAs. dioxin20xx.org | The diol may exhibit some volatility and undergo similar atmospheric degradation pathways. |

| Fluorinated Pesticides | Aqueous Photolysis | Aliphatic -CF2- motifs are generally stable and retained in byproduct structures. numberanalytics.com | The - (CF2)6 - core of the diol is expected to be highly persistent. |

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the removal of chemicals from the environment. However, the presence of fluorine atoms significantly hinders microbial degradation. Many polyfluorinated substances are known to be persistent or to biodegrade into other persistent fluorinated compounds. researchgate.netresearchgate.net

Given its structure with two primary alcohol groups, it is hypothesized that this compound could undergo a similar initial biotransformation at one or both ends of the molecule. This would likely result in the formation of fluorinated dicarboxylic acids, which would themselves be expected to be highly persistent in the environment. A screening test for a different complex organic substance showed that a result of -3% to 5% biodegradation over 28 days indicates the substance is not biodegradable under the test conditions. europa.eu It is plausible that this compound would exhibit similar low levels of ultimate biodegradation.

Table 2: Biodegradation Potential Based on Structurally Related Compounds

| Related Compound Class | Observed Biodegradation Pathway | Resulting Products | Implication for this compound |

|---|---|---|---|

| Fluorotelomer Alcohols (e.g., 8:2 FTOH) | Aerobic microbial transformation in soil. purdue.edu | Fluorotelomer acids, ultimately leading to persistent PFCAs. dioxin20xx.orgpurdue.edu | Likely to be slowly biodegradable, potentially forming persistent fluorinated dicarboxylic acids. |

| General Polyfluorinated Substances | Often resistant to microbial attack. | Considered persistent or can transform into other persistent PFAS. researchgate.net | High potential for persistence in the environment. |

Lifecycle Assessment Considerations for Fluorinated Diol-Based Materials

A lifecycle assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, use, and disposal or recycling. oecd.orgoecd.org While no specific LCA for materials derived solely from this compound has been published, LCAs of fluoropolymers provide a relevant framework. rsc.orgresearchgate.netresearchgate.net

The key stages and considerations for an LCA of materials based on this fluorinated diol would include: